ceh-19 protein - 147757-73-1

ceh-19 protein

Catalog Number: EVT-1520021
CAS Number: 147757-73-1
Molecular Formula: C16H19NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ceh-19 protein is derived from the Caenorhabditis elegans organism, a widely used model organism in biological research. The gene encoding Ceh-19 is located on chromosome IV of the C. elegans genome and is part of a larger family of homeobox genes known for their role in developmental processes across various species.

Classification

Ceh-19 belongs to the homeobox gene family, characterized by the presence of a conserved DNA-binding domain known as the homeodomain. This classification indicates its function as a transcription factor, regulating the expression of target genes involved in development.

Synthesis Analysis

Methods

The synthesis of Ceh-19 protein can be achieved through several methods, including:

  1. Recombinant DNA Technology: Utilizing plasmids containing the Ceh-19 gene, researchers can insert this genetic material into host cells (such as E. coli or yeast) to produce the protein.
  2. In Vitro Transcription and Translation: This method involves synthesizing mRNA from the Ceh-19 gene and using cell-free systems to translate this mRNA into the corresponding protein.
  3. Cell-Free Protein Synthesis: Techniques such as the PURE system allow for efficient synthesis of proteins without living cells, providing a controlled environment for protein production.

Technical Details

The recombinant approach typically involves cloning the Ceh-19 gene into an expression vector, followed by transformation into competent cells. After inducing protein expression, purification techniques such as affinity chromatography or size-exclusion chromatography are employed to isolate the Ceh-19 protein.

Molecular Structure Analysis

Structure

The molecular structure of Ceh-19 includes a homeodomain that facilitates binding to specific DNA sequences, allowing it to regulate target gene expression. The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Structural studies have shown that the homeodomain consists of approximately 60 amino acids, forming three alpha helices that create a helix-turn-helix motif essential for DNA binding. The specific interactions between Ceh-19 and its target DNA sequences are crucial for its regulatory functions.

Chemical Reactions Analysis

Reactions

Ceh-19 protein participates in various biochemical reactions primarily related to transcriptional regulation:

  1. DNA Binding: Ceh-19 binds to specific promoter regions of target genes, influencing their transcription.
  2. Protein Interactions: It interacts with co-factors and other transcription factors to modulate gene expression further.

Technical Details

The binding affinity and specificity can be studied using electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) assays, which reveal how Ceh-19 influences gene regulation at the molecular level.

Mechanism of Action

Process

Ceh-19 exerts its effects through a multi-step process:

  1. Binding to DNA: The homeodomain recognizes specific sequences in target genes.
  2. Recruitment of Co-factors: Upon binding, Ceh-19 recruits additional proteins that either enhance or repress transcription.
  3. Regulation of Gene Expression: This complex ultimately influences cellular processes such as differentiation and organogenesis.

Data

Studies have demonstrated that mutations in the Ceh-19 gene can lead to developmental defects in C. elegans, underscoring its critical role in normal development.

Physical and Chemical Properties Analysis

Physical Properties

Ceh-19 protein is typically soluble under physiological conditions and exhibits stability across a range of temperatures, which is essential for its functionality during cellular processes.

Chemical Properties

The protein's chemical properties include:

  • Molecular Weight: Approximately 6 kDa.
  • Isoelectric Point: Determined by its amino acid composition; this affects its solubility and interaction with other biomolecules.

Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure and stability under different conditions.

Applications

Scientific Uses

Ceh-19 protein has several applications in scientific research:

  1. Developmental Biology: Understanding its role can provide insights into genetic regulation during development.
  2. Gene Therapy: Potential applications in manipulating gene expression for therapeutic purposes.
  3. Model Organism Studies: As a model system, C. elegans allows researchers to explore fundamental biological processes that may be conserved across species.
Molecular Characterization of CEH-19

Genomic Organization and Transcript Variants of ceh-19

The ceh-19 gene (initially annotated as F20D12.6 in C. elegans) encodes a homeodomain transcription factor critical for neuronal specification. Genomic analyses reveal two major transcript variants, ceh-19a and ceh-19b, generated via alternative promoters and splicing. These transcripts share exons 2–4 (encoding the C-terminal 119 amino acids, including the homeodomain) but possess unique first exons (Fig. 1A) [1]. Reporter assays using ceh-19b promoter-driven GFP fusions (1.5 kb upstream region) confirm expression in three neuron pairs: pharyngeal pacemaker neurons (MC), amphid neurons (ADF), and phasmid neurons (PHA) [1]. Fosmid-based translational GFP fusions (spanning ~34 kb of genomic DNA) validate this expression pattern, confirming all regulatory elements reside within this locus [1].

Table 1: Transcript Variants of ceh-19 in C. elegans

TranscriptProtein Length (aa)Unique ExonsShared ExonsExpression Domains
ceh-19a122Exon 1aExons 2-4MC, ADF, PHA neurons
ceh-19b199Exon 1bExons 2-4MC, ADF, PHA neurons

Structural Analysis of CEH-19 Homeodomain Protein

CEH-19 belongs to the homeodomain (HD) superfamily of transcription factors, characterized by a 60-amino-acid DNA-binding motif. The shared C-terminal region of both isoforms includes the homeodomain, which adopts a helix-turn-helix structure. This domain facilitates sequence-specific DNA binding, primarily through interactions of the third "recognition helix" with major grooves of target gene promoters [1] [6].

Functional analysis reveals CEH-19 acts as a transcriptional activator. It directly regulates the excitatory FMRFamide-like neuropeptide gene flp-2 in MC neurons. Loss-of-function mutants (ceh-19(tm452) or tm461), which harbor deletions within the homeobox, exhibit reduced flp-2 expression and impaired pharyngeal pumping [1]. Phenotypic characterization shows these mutants are viable and fertile but display:

  • Moderately reduced pharyngeal pumping speed
  • Slower growth rates
  • Reduced progeny production over extended periods
  • Extended lifespan [1]

Morphologically, MC neurons in mutants exhibit aberrant axonal projections despite correct cell fate specification, indicating CEH-19 governs morphological differentiation rather than initial neuron generation.

Table 2: Functional Domains of CEH-19 Protein

DomainLocation (aa)FunctionMutant Phenotype (e.g., tm452)
N-terminal (Isoform-specific)1-83 (ceh-19b)Transcriptional activation?Not characterized
Homeodomain (HD)~100-160 (shared)DNA binding, nuclear localizationAxon defects in MC neurons, reduced pumping
C-terminal (shared)C-terminal to HDProtein-protein interactions?Not characterized

Evolutionary Conservation of CEH-19 Across Nematode Species

CEH-19 exemplifies evolutionary conservation within the homeodomain superfamily, yet exhibits lineage-specific adaptations in Nematoda. A sea urchin homolog was identified early, indicating deep conservation of this homeobox gene beyond nematodes [5] [7]. Within Nematoda, Hox gene clusters exhibit significant plasticity. While the ancestral bilaterian possessed ~9 Hox ortholog groups, nematodes show extensive gene loss. C. elegans retains only 6 Hox genes from 4 ortholog groups (ceh-13 (HOX1), lin-39 (HOX4), mab-5 (HOX6-8), and a posterior group including egl-5, php-3, nob-1 (HOX9-13)) [9] [10]. These genes are dispersed across chromosome III, lacking tight linkage [6] [9] [10].

Recent genomic analyses across 80 nematode species reveal ceh-19 is not part of the core Hox cluster. Instead, it represents an evolutionarily related "Hox-like" homeobox gene. Wider conservation analysis shows:

  • Ortholog Presence: ceh-19 orthologs are detected in diverse nematode clades (Dorylaimia/Clade I, Enoplia/Clade II, Chromadoria/Clade C), suggesting an ancient origin predating nematode radiation [9].
  • Sequence Divergence: While the homeodomain remains conserved, flanking sequences diverge rapidly. This mirrors the overall trend of accelerated homeodomain evolution observed in nematodes compared to vertebrates or arthropods [9] [10].
  • Functional Shifts: Despite structural conservation, signaling pathways downstream of conserved transcription factors like CEH-19 diverge significantly between Caenorhabditis species. Homologous neurons (e.g., MC analogs) show species-specific expression of neurotransmitter receptors and neuropeptides, indicating rewiring of CEH-19-regulated networks [3] [9].

Table 3: Evolutionary Patterns of ceh-19 and Nematode Hox Genes

FeatureCore Hox Genes (e.g., ceh-13, lin-39)ceh-19 StatusPhylogenetic Range
Conserved Ortholog GroupsHOX1, HOX4, HOX6-8, HOX9-13 (reduced set)Non-Hox homeodomain genePan-nematode; deep bilaterian (e.g., echinoderms)
Genomic ClusteringDispersed in C. elegans; variably linked in other speciesNot clustered with core Hox genesIndependent locus across species
Homeodomain ConservationHigh within ortholog groupsHigh (DNA-binding function preserved)Widely conserved
Regulatory EvolutionDivergent cis-regulationPathway divergence (e.g., neuropeptide/receptor targets)Rapid in neuronal signaling pathways [3]

This evolutionary trajectory highlights a key nematode adaptation: the breakdown of the canonical Hox cluster and repurposing of homeodomain genes like ceh-19 for novel, neuron-type-specific regulatory functions, while retaining core DNA-binding capabilities. CEH-19’s role in specifying the MC neuron phenotype – a critical pacemaker cell type conserved across nematodes – underscores its fundamental importance in neural development despite pathway diversification [1] [3] [9].

Properties

CAS Number

147757-73-1

Product Name

ceh-19 protein

Molecular Formula

C16H19NO5

Synonyms

ceh-19 protein

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